rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

Description

The exact mass of the compound [2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 624874. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phospholipid Ethers - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

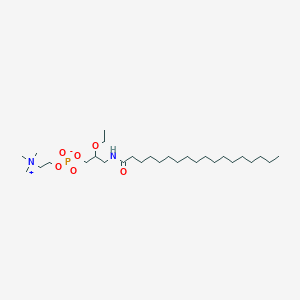

[2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUVZKDZYEOYGKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC[N+](C)(C)C)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H59N2O6P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30920964 |

Source

|

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

550.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112989-02-3 |

Source

|

| Record name | 3-Octadecanamido-2-ethoxypropylphosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112989023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Dioxa-9-aza-4-phosphaheptacosan-1-aminium, 7-ethoxy-4-hydroxy-N,N,N-trimethyl-10-oxo-, inner salt, 4-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30920964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

solubility of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

An In-Depth Technical Guide to the Solubility of rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine

Introduction

This compound (CAS: 112989-02-3) is a synthetic, amphiphilic phospholipid analogue that has garnered significant interest for its biological activities. It is recognized for its potent inhibitory action against Protein Kinase C (PKC) and its ability to suppress neoplastic cell growth in vitro.[1][2][3] Its unique structure, featuring a long acyl chain, an amide linkage, an ether group, and a zwitterionic phosphocholine head, positions it as a valuable tool in cancer research and cell signaling studies.

However, the very structural features that grant this molecule its biological efficacy also create significant challenges in its handling and application. As an amphiphile, its behavior in solvents is not straightforward. A simple declaration of "soluble" or "insoluble" is insufficient for the rigorous demands of scientific research. Understanding its solubility profile is paramount for accurate dose preparation, stable formulation for in vitro assays, and the development of potential therapeutic delivery systems.

This guide provides a comprehensive analysis of the . Moving beyond basic data, we will explore the structural rationale for its behavior, present detailed protocols for quantitative characterization in both organic and aqueous systems, and discuss the critical factors that modulate its solubility. Our objective is to equip researchers with the foundational knowledge and practical methodologies required to work with this compound confidently and effectively.

Physicochemical Profile and Structural Rationale

The solubility of a molecule is fundamentally dictated by its structure. This synthetic phosphocholine is an exemplar of amphiphilicity, containing distinct regions that govern its interaction with various solvents.

The molecule is composed of three key domains:

-

A Hydrophobic Tail: The C18 octadecanamido chain is a long, saturated fatty amide group that is highly nonpolar. This region aggressively avoids interaction with water and is the primary driver for solubility in nonpolar organic solvents.

-

A Hydrophilic Head Group: The phosphocholine moiety is zwitterionic at physiological pH, containing both a negatively charged phosphate group and a positively charged quaternary ammonium group. This highly polar head group seeks to form strong hydrogen bonds and electrostatic interactions with water.

-

A Modulating Linker Region: The ethoxypropan-1-ol backbone connects the hydrophobic and hydrophilic domains. The presence of the ether linkage and amide bond distinguishes it from naturally occurring diacyl or alkyl phospholipids, influencing its chemical stability, enzymatic resistance, and conformational flexibility, which in turn affects its packing in aggregates and interaction with solvents.[1]

This dual nature means the molecule will not truly "dissolve" in aqueous solutions in the same manner as a simple salt. Instead, it will exhibit complex behaviors such as forming monolayers at interfaces, existing as monomers at very low concentrations, and self-assembling into supramolecular structures like micelles or vesicles at higher concentrations.[1][4]

Caption: Structural domains of the molecule and their influence on solvent interaction.

| Property | Value | Source |

| CAS Number | 112989-02-3 | [1] |

| Molecular Formula | C₂₈H₅₉N₂O₆P | [1] |

| Molecular Weight | 550.75 g/mol | [1] |

| Known Organic Solubility | Sparingly soluble in methanol | [1] |

| Predicted Aqueous Behavior | Very low monomeric solubility; swells in water | [4] |

| Synonym | NSC 624874 | [1] |

Solubility in Organic Solvents

For creating stock solutions or for use in organic synthesis, quantifying solubility in organic solvents is essential. The ethoxypropan-1-ol moiety is known to enhance solubility in such solvents.[1] Based on the behavior of similar lipids like L-α-Phosphatidylcholine, solvents such as chloroform, ethanol, and methanol are appropriate starting points for solubilization.[5]

Expert Commentary: Causality Behind Solvent Selection

The choice of solvent is critical. A highly nonpolar solvent like hexane may effectively solvate the C18 tail but fail to accommodate the polar phosphocholine head. Conversely, a polar protic solvent like methanol can hydrogen bond with the head group but may be less effective at solvating the long tail, leading to the observed "sparingly soluble" nature.[1] A chlorinated solvent like chloroform offers a balance, possessing sufficient polarity to interact with the head group while being non-protic and capable of solvating the entire molecule, often making it an excellent choice for achieving high concentrations.

Protocol 1: Quantitative Solubility Determination via Shake-Flask Method

This protocol determines the saturation solubility (Ssat) of the compound in a specified organic solvent at a controlled temperature. The "shake-flask" method is a gold-standard approach for this measurement.[6]

Objective: To determine the maximum concentration (mg/mL or mM) of the compound that can be dissolved in a given organic solvent at equilibrium.

Methodology:

-

Preparation: Add an excess amount of the solid phosphocholine compound to a known volume of the chosen solvent (e.g., chloroform) in a sealed glass vial. "Excess" is critical; enough solid should be added such that a visible amount remains undissolved at the end of the experiment.

-

Equilibration: Seal the vial to prevent solvent evaporation. Place it in an incubator shaker or on a rotator at a constant temperature (e.g., 25°C) for a period sufficient to reach equilibrium (typically 24-48 hours). Constant, gentle agitation is required to ensure maximal interaction between the solute and solvent.

-

Phase Separation: After equilibration, centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet all undissolved solid material. This step is a self-validating control; the presence of a pellet confirms the solution is saturated.

-

Sampling: Carefully extract a precise volume of the clear supernatant without disturbing the pellet.

-

Quantification:

-

Dilute the supernatant sample with a suitable solvent to a concentration within the linear range of the chosen analytical method.

-

Quantify the compound's concentration. As phospholipids lack a strong UV chromophore, High-Performance Liquid Chromatography with a Charged Aerosol Detector (HPLC-CAD) or a Mass Spectrometer (LC-MS) is recommended for accurate measurement.[7]

-

Prepare a standard curve using accurately weighed amounts of the compound to ensure precise quantification.

-

-

Calculation: Calculate the original concentration in the supernatant, which represents the saturation solubility.

Sources

An In-Depth Technical Guide to rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine (CAS Number: 112989-02-3)

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Science of a Promising Synthetic Phospholipid

This guide serves as a detailed technical resource for understanding and utilizing rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine, a synthetic ether-linked phospholipid with significant potential in cellular signaling research and oncology. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that explains the "why" behind the "how." This document is structured to offer a holistic understanding, from its fundamental chemical properties to its practical application in the laboratory. Every piece of information is grounded in scientific literature to ensure the highest level of accuracy and trustworthiness.

Section 1: Molecular Profile and Physicochemical Characteristics

This compound is a synthetic, racemic phospholipid analog. Its structure is characterized by an octadecanamido group at the C-3 position, an ethoxy group at the C-2 position of a propan-1-ol backbone, and a phosphocholine headgroup. This unique combination of an ether linkage and an amide linkage contributes to its distinct biological activities. The National Cancer Institute (NCI) has registered this compound under the designation NSC 624874, signifying its relevance in cancer research.

Key Physicochemical Data

| Property | Value | Source |

| CAS Number | 112989-02-3 | |

| Molecular Formula | C₂₈H₅₉N₂O₆P | |

| Molecular Weight | 550.75 g/mol | |

| Accurate Mass | 550.4111 | |

| IUPAC Name | [2-ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

| SMILES | CCCCCCCCCCCCCCCCCC(=O)NCC(COP(=O)([O-])OCC(C)C)OCC | |

| InChI | InChI=1S/C28H59N2O6P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(31)29-25-27(34-7-2)26-36-37(32,33)35-24-23-30(3,4)5/h27H,6-26H2,1-5H3,(H-,29,31,32,33) | |

| Appearance | Neat | |

| Storage Temperature | -20°C |

Section 2: Synthesis and Characterization

Conceptual Synthetic Workflow

The synthesis can be conceptually broken down into three main stages: amidation of the backbone, phosphorylation, and quaternization to form the phosphocholine headgroup.

Caption: Conceptual workflow for the synthesis of this compound.

Step 1: Amide Bond Formation The synthesis likely begins with the condensation of octadecanoic acid (stearic acid) with 3-amino-2-ethoxypropanol. This reaction is typically facilitated by a coupling agent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere.

Step 2: Phosphorylation The resulting amino alcohol is then phosphorylated. A common method for introducing the phosphocholine moiety involves a two-step process. First, the alcohol is reacted with a phosphorylating agent like 2-chloro-2-oxo-1,3,2-dioxaphospholane.

Step 3: Quaternization The final step is the ring-opening of the cyclic phosphate intermediate by trimethylamine, which also serves to quaternize the nitrogen atom, thereby forming the phosphocholine headgroup. This reaction is typically carried out in a solvent such as methanol or ethanol at a slightly elevated temperature.

Purification and Analytical Characterization

Given the amphiphilic nature of the final product, purification can be challenging. Reverse-phase high-performance liquid chromatography (HPLC) using a C18 column with a methanol-water gradient is an effective method for purification.

Analytical Techniques for Quality Control:

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound. A C18 column with a gradient of methanol and water is a suitable starting point for method development.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique for analyzing phospholipids.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To confirm the presence of the ethoxy, octadecanamido, and phosphocholine protons and their expected integrations.

-

³¹P NMR: To confirm the presence of the phosphate group. The chemical shift in ³¹P NMR is highly sensitive to the chemical environment of the phosphorus atom and can be used to identify the phosphocholine headgroup.

-

Section 3: Mechanism of Action and Biological Activity

This compound exhibits two primary, well-documented biological activities: inhibition of neoplastic cell growth and inhibition of Protein Kinase C (PKC).

Inhibition of Protein Kinase C (PKC)

Protein Kinase C is a family of serine/threonine kinases that play a crucial role in various cellular signaling pathways, including cell proliferation, differentiation, and apoptosis. The activation of PKC is a complex process that involves its translocation from the cytosol to the cell membrane, where it interacts with lipid second messengers like diacylglycerol (DAG) and anionic phospholipids.

The precise mechanism by which this compound inhibits PKC has not been definitively elucidated for this specific molecule. However, studies on similar ether-linked lipids suggest that they may act as competitors for the binding of diacylglycerol or phosphatidylserine to the regulatory domain of PKC, thereby preventing its activation.

Caption: Proposed mechanism of Protein Kinase C (PKC) inhibition.

Anti-Neoplastic Activity

The inhibitory effect on PKC is believed to be a key contributor to the anti-neoplastic properties of this compound. By disrupting PKC-mediated signaling pathways, this compound can interfere with the survival and proliferation of cancer cells. It has been shown to have strong inhibitory effects on the growth of neoplastic cells in vitro.

Section 4: Experimental Protocols

The following protocols are provided as a starting point for researchers. It is recommended to optimize these protocols for your specific experimental conditions.

Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol is designed to determine the cytotoxic effects of this compound on a chosen cancer cell line (e.g., MCF-7).

Materials:

-

MCF-7 human breast adenocarcinoma cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

Phosphate Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count MCF-7 cells.

-

Seed 100 µL of cell suspension (e.g., at a density of 5 x 10³ cells/well) into each well of a 96-well plate.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., ethanol or DMSO).

-

Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the solvent at the highest concentration used) and a negative control (medium only).

-

Incubate the plate for 24, 48, or 72 hours.

-

-

MTT Assay:

-

After the incubation period, add 10 µL of the MTT solution to each well.

-

Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Section 5: Applications and Future Directions

The unique properties of this compound make it a valuable tool for various research applications:

-

Cancer Research: As an inhibitor of neoplastic cell growth, it can be used to study signaling pathways involved in cancer cell proliferation and survival. Its potential as a therapeutic agent, either alone or in combination with other drugs, warrants further investigation.

-

Drug Delivery: Its amphiphilic nature allows for the formation of micelles and liposomes, which can be explored for the encapsulation and delivery of hydrophobic drugs.

-

Membrane Biology: As a synthetic phospholipid, it can be incorporated into model membranes to study the effects of ether and amide linkages on membrane properties such as fluidity and permeability.

Future research should focus on elucidating the precise molecular targets of this compound, including the specific PKC isoforms it inhibits, and its effects on other cellular pathways. Further preclinical studies are needed to evaluate its efficacy and safety in in vivo models of cancer.

References

-

PubChem. rac-3-Hexadecanamido-2-ethoxypropyl phosphocholine. [Link]

- Newton, A. C. (2001). Protein kinase C: structural and spatial regulation by phosphorylation, cofactors, and macromolecular interactions. Chemical reviews, 101(8), 2353-2364.

- Goekjian, P. G., & Jirousek, M. R. (2001). Protein kinase C inhibitors. Current medicinal chemistry, 8(6), 741-759.

- Newton, A. C. (1995). Protein kinase C. Current Biology, 5(9), 973-976.

- Nishizuka, Y. (1984). The role of protein kinase C in cell surface signal transduction and tumour promotion.

- Dean, J. M., & Lodhi, I. J. (2018). Structural and functional roles of ether lipids. Protein & cell, 9(2), 196-206.

- Purdon, A. D., & Smith, J. B. (1992). Inhibition of protein kinase C by ether-linked lipids is not correlated with their antineoplastic activity on WEHI-3B and R6X-B15 cells. Lipids, 27(4), 273-277.

- Schiller, J., Müller, M., Fuchs, B., Arnold, K., & Huster, D. (2007). 31P NMR spectroscopy of phospholipids: from micelles to membranes. Current Analytical Chemistry, 3(4), 283-301.

- Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of immunological methods, 65(1-2), 55-63.

- van der Bend, R. L., de Widt, J., van Corven, E. J., Moolenaar, W. H., & van Blitterswijk, W. J. (1992). The antitumor ether lipid 1-O-octadecyl-2-O-methyl-rac-glycero-3-phosphocholine inhibits phosphatidate phosphohydrolase and protein kinase C. Biochimica et Biophysica Acta (BBA)-Lipids and Lipid Metabolism, 1126(2), 237-244.

- An, N., & Freire, E. (1991). The thermodynamics of the interaction of protein kinase C with lipids. Biochemistry, 30(48), 11438-11444.

- An, N., & Freire, E. (1991). The thermodynamics of the interaction of protein kinase C with lipids. Biochemistry, 30(48), 11438-11444.

- Kumar, R., & Malhotra, S. V. (2008). Chemo-enzymatic synthesis of rac 1-O-alkyl-2-acetyl-sn-glycero-3-phosphocholine and its analogues. Tetrahedron Letters, 49(48), 6853-6855.

- Berden, J. A., Barker, R. W., & Radda, G. K. (1975). NMR studies on phospholipid bilayers. Some factors affecting lipid distribution. Biochimica et Biophysica Acta (BBA)-Biomembranes, 375(2), 186-208.

-

MDPI. Compositional Study of Phospholipids from the Dried Big Head and Opossum Shrimp, Mussel, and Sea Cucumber Using 31P NMR Spectroscopy: Content and Fatty Acid Composition of Plasmalogen. [Link]

- Gasteiger, E., Hoogland, C., Gattiker, A., Duvaud, S., Wilkins, M. R., Appel, R. D., & Bairoch, A. (2005). Protein identification and analysis tools on the ExPASy server. In The proteomics protocols handbook (pp. 571-607). Humana Press.

- Loening, N. M., Chamberlin, A. M., Zepeda, A. G., Gonzalez, R. G., & Cheng, L. L. (2005). Quantification of phosphocholine and glycerophosphocholine with 31P edited 1H NMR spectroscopy.

Methodological & Application

Application Notes and Protocols for In Vitro Protein Kinase C (PKC) Inhibition Assays

Introduction: The Central Role of Protein Kinase C in Cellular Signaling and Drug Discovery

Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to the transduction of a vast array of cellular signals.[1][2] These enzymes act as critical nodes in pathways that govern fundamental cellular processes, including proliferation, differentiation, gene expression, and apoptosis.[3] The PKC family is comprised of multiple isozymes, which are categorized into three subfamilies based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[1][3] Conventional PKCs (α, βI, βII, γ) are activated by calcium ions (Ca²⁺) and diacylglycerol (DAG), while novel PKCs (δ, ε, η, θ) require DAG but are independent of Ca²⁺.[1][3] Atypical PKCs (ζ, ι/λ) are not dependent on either Ca²⁺ or DAG for their activation.[1][3]

Given their central role in cellular regulation, dysregulation of PKC activity has been implicated in a multitude of diseases, including cancer, cardiovascular disorders, and neurological conditions.[4] This has positioned PKC as a highly attractive target for therapeutic intervention. The development of specific and potent PKC inhibitors is a major focus in drug discovery. To achieve this, robust and reliable in vitro assays are essential for identifying and characterizing potential inhibitory compounds. This document provides a comprehensive guide to the principles and methodologies of in vitro assays for measuring PKC inhibition, designed for researchers, scientists, and drug development professionals.

The PKC Signaling Cascade: A Visual Overview

The activation of conventional and novel PKC isoforms is a downstream event following the activation of phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which, along with DAG, recruits and activates conventional PKC isoforms at the cell membrane. Novel PKC isoforms are recruited to the membrane and activated by DAG alone.

Caption: Simplified PKC signaling pathway.

Principles of In Vitro PKC Inhibition Assays

The fundamental principle of an in vitro kinase assay is to measure the enzymatic activity of the kinase in a controlled environment.[4] This is achieved by providing the kinase with its necessary components: a substrate to phosphorylate and a phosphate donor, typically adenosine triphosphate (ATP). The rate of product formation (phosphorylated substrate and adenosine diphosphate, ADP) is then quantified. The introduction of a potential inhibitor will lead to a decrease in the rate of the reaction, which can be measured to determine the inhibitor's potency.

Several assay formats are available, each with its own advantages and disadvantages. The choice of assay technology often depends on factors such as throughput requirements, sensitivity, cost, and the specific research question being addressed.[5]

Radiometric Assays: The Gold Standard

Historically, radiometric assays have been considered the "gold standard" for kinase activity measurement due to their direct and robust nature.[4] These assays utilize ATP radioactively labeled at the gamma-phosphate position ([γ-³²P]ATP or [γ-³³P]ATP).[6] The kinase transfers the radiolabeled phosphate to the substrate.[6] The phosphorylated substrate is then separated from the unreacted [γ-³²P]ATP, and the amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.[6]

-

Causality behind experimental choices: The use of radiolabeled ATP provides a direct and highly sensitive measure of kinase activity. The separation step is crucial to remove the high background signal from the excess radiolabeled ATP.

Luminescence-Based Assays: A High-Throughput Alternative

Luminescence-based assays have gained popularity for their high-throughput screening (HTS) compatibility, sensitivity, and non-radioactive nature. A widely used format is the ADP-Glo™ Kinase Assay.[7][8] This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.[7] The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used by a luciferase to generate a luminescent signal.[6][9]

-

Causality behind experimental choices: Measuring ADP production provides a universal method for assaying any kinase, as ADP is a common product. The depletion of the initial ATP is essential to ensure that the luminescent signal is directly proportional to the ADP generated in the kinase reaction.

Fluorescence-Based Assays: TR-FRET and Fluorescence Polarization

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, such as LanthaScreen®, offer a homogeneous (no-wash) format that is well-suited for HTS.[10][11] In a common TR-FRET kinase activity assay, a fluorescently labeled substrate and a phospho-specific antibody labeled with a lanthanide (e.g., Europium or Terbium) are used.[11] When the substrate is phosphorylated by the kinase, the antibody binds to it, bringing the lanthanide donor and the fluorescent acceptor into close proximity, resulting in a FRET signal.[11]

Fluorescence Polarization (FP) is another homogeneous technique. In a competitive FP assay for ADP detection, a fluorescently labeled ADP tracer is displaced from an ADP-specific antibody by the ADP produced in the kinase reaction. This displacement leads to a decrease in the polarization of the emitted light.

-

Causality behind experimental choices: TR-FRET's use of long-lifetime lanthanide donors allows for a time-gated detection that minimizes background fluorescence, leading to high sensitivity. FP assays are based on the principle that small, rapidly rotating molecules (the free tracer) have low polarization, while larger, slower-rotating molecules (the antibody-bound tracer) have high polarization.

Detailed Protocol: ADP-Glo™ Kinase Assay for PKC Inhibition

This protocol provides a detailed, step-by-step methodology for determining the half-maximal inhibitory concentration (IC₅₀) of a compound against a specific PKC isoform using the ADP-Glo™ Kinase Assay.

Materials and Reagents

-

Purified recombinant PKC enzyme (e.g., PKCα, PKCβ, etc.)

-

PKC substrate peptide (e.g., Myelin Basic Protein fragment, specific synthetic peptide)[12][13][14]

-

Adenosine Triphosphate (ATP)

-

Test compound (potential inhibitor)

-

Staurosporine (a known potent, non-selective PKC inhibitor, for use as a positive control)

-

ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

-

Kinase Reaction Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

PKC lipid activator (e.g., a mixture of phosphatidylserine and diacylglycerol)

-

White, opaque 96-well or 384-well microplates

-

Multichannel pipettes or automated liquid handling system

-

Plate reader capable of measuring luminescence

Experimental Workflow

Caption: ADP-Glo™ assay workflow for PKC inhibition.

Step-by-Step Protocol

-

Preparation of Reagents:

-

Prepare a serial dilution of the test compound in the appropriate solvent (e.g., DMSO). A typical concentration range would be from 100 µM to 1 pM in 10-point, 3-fold dilutions. Also, prepare dilutions of the positive control inhibitor (Staurosporine).

-

Prepare the PKC enzyme, substrate peptide, and ATP at 2x the final desired concentration in the Kinase Reaction Buffer. The optimal concentrations of these components should be determined empirically, but a good starting point is the Kₘ value for ATP and substrate.[15] Note that cellular ATP concentrations are in the millimolar range, which can affect inhibitor potency for ATP-competitive inhibitors.[15][16][17]

-

Prepare the lipid activator solution according to the manufacturer's instructions.

-

-

Kinase Reaction:

-

Add 5 µL of the test compound or control to the wells of a 384-well plate. Include wells with solvent only for the "no inhibitor" (100% activity) and "no enzyme" (background) controls.

-

Add 5 µL of the 2x PKC enzyme/substrate/lipid activator mix to each well.

-

Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding 10 µL of the 2x ATP solution to each well. The final reaction volume is 20 µL.

-

Incubate the plate at room temperature for the desired reaction time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.

-

-

ADP Detection:

-

Stop the kinase reaction and deplete the remaining ATP by adding 20 µL of ADP-Glo™ Reagent to each well.

-

Incubate the plate at room temperature for 40 minutes.

-

Convert the ADP to ATP and generate the luminescent signal by adding 40 µL of Kinase Detection Reagent to each well.

-

Incubate the plate at room temperature for 30-60 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a plate reader.

-

Data Normalization:

-

Subtract the average background signal (from the "no enzyme" control wells) from all other measurements.

-

Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 x (1 - (Signal_inhibitor / Signal_no_inhibitor))

-

-

IC₅₀ Determination:

-

Data Presentation and Quality Control

| Parameter | Description | Acceptance Criteria |

| Signal-to-Background (S/B) | Ratio of the average signal from the "no inhibitor" control to the average signal from the "no enzyme" control. | > 10 |

| Z'-factor | A statistical measure of the quality of a high-throughput screening assay. | > 0.5 |

| IC₅₀ of Control Inhibitor | The IC₅₀ value obtained for the known inhibitor (e.g., Staurosporine). | Within the expected range (typically low nM for Staurosporine). |

The Z'-factor is calculated using the following formula: Z' = 1 - (3 * (SD_max + SD_min)) / |Mean_max - Mean_min| Where:

-

Mean_max and SD_max are the mean and standard deviation of the "no inhibitor" control.

-

Mean_min and SD_min are the mean and standard deviation of the positive control (e.g., highest concentration of Staurosporine).

A Z'-factor greater than 0.5 indicates a robust and reliable assay suitable for HTS.

Troubleshooting Common Issues in PKC Inhibition Assays

| Problem | Potential Cause | Solution |

| Low Signal-to-Background Ratio | - Inactive enzyme or substrate- Suboptimal reaction conditions (pH, temperature, cofactors)- Insufficient reaction time | - Verify the activity of the enzyme and substrate- Optimize the reaction buffer and incubation conditions- Perform a time-course experiment to determine the optimal reaction time |

| High Well-to-Well Variability | - Pipetting errors- Incomplete mixing of reagents- Edge effects in the microplate | - Use calibrated pipettes or an automated liquid handler- Ensure thorough mixing after each reagent addition- Avoid using the outer wells of the plate or fill them with buffer |

| Inconsistent IC₅₀ Values | - Compound solubility issues- Compound instability in the assay buffer- Incorrect dilution series | - Check the solubility of the compound in the assay buffer- Assess the stability of the compound over the assay duration- Verify the accuracy of the compound dilutions |

| False Positives/Negatives | - Compound interference with the detection system (e.g., luciferase inhibitors, colored compounds)- Non-specific inhibition | - Perform counter-screens to identify compounds that interfere with the assay components- Test for non-specific inhibition by varying the enzyme and substrate concentrations |

Conclusion

The in vitro assays described in this application note provide powerful tools for the identification and characterization of Protein Kinase C inhibitors. A thorough understanding of the underlying principles of each assay format, coupled with careful optimization and validation, is crucial for generating high-quality, reproducible data. The detailed protocol for the ADP-Glo™ assay serves as a practical guide for researchers to establish robust screening platforms for the discovery of novel therapeutics targeting the PKC signaling pathway. By adhering to the principles of scientific integrity and implementing rigorous quality control measures, researchers can confidently advance their drug discovery programs.

References

-

BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]

-

Gan, H., & Lu, W. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]

-

Reaction Biology. (2024, May 30). Choosing the Right Assay for Your Kinase Drug Discovery. Retrieved from [Link]

-

Wikipedia. (2023, December 29). Protein kinase C. In Wikipedia. Retrieved from [Link]

-

BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? Retrieved from [Link]

-

Adriaenssens, E. (2023, September 23). In vitro kinase assay. protocols.io. [Link]

-

Newton, A. C. (2009). Structural Basis of Protein Kinase C Isoform Function. Annual Review of Biophysics, 38, 131–153. [Link]

-

Wikipedia. (2023, November 28). IC50. In Wikipedia. Retrieved from [Link]

-

Biocompare. (n.d.). ADP-Glo Kinase Assay + PKC delta Kinase Enzyme System from Promega. Retrieved from [Link]

-

edX. (n.d.). IC50 Determination. Retrieved from [Link]

-

Zhang, Y., et al. (2017). Characterization of PKACα enzyme kinetics and inhibition in an HPLC assay with a chromophoric substrate. Analytical Biochemistry, 529, 43-50. [Link]

-

Papalia, G. A. (2009). Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis. Analytical Biochemistry, 384(2), 269–276. [Link]

-

Yasuda, I., et al. (1990). Selective assay of protein kinase C with a specific peptide substrate. Biochemical and Biophysical Research Communications, 166(3), 1220–1227. [Link]

-

Kinase Logistics Europe. (n.d.). ATP concentration. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic sequence of protein kinase C (PKC) isozymes indicating the domain structure of the PKC subfamilies and their respective activators. Retrieved from [Link]

-

Steinberg, S. F. (2010). The substrates and binding partners of protein kinase Cε. Biochemical Society Transactions, 38(Pt 2), 294–298. [Link]

-

ResearchGate. (n.d.). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Retrieved from [Link]

-

Chapline, C., et al. (2010). Analysis of Substrates of Protein Kinase C Isoforms in Human Breast Cells By The Traceable Kinase Method. Journal of Proteomics & Bioinformatics, 3(11), 329–338. [Link]

-

Chem Help ASAP. (2021, January 12). measuring enzyme inhibition by drugs [Video]. YouTube. [Link]

-

RayBiotech. (n.d.). PKC Pathway. Retrieved from [Link]

-

BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

-

BMG LABTECH. (2022, April 4). LanthaScreen Technology on microplate readers. Retrieved from [Link]

-

Spitaler, M., & Cantrell, D. A. (2004). Protein kinase C in the immune system: from signalling to chromatin regulation. Immunology, 112(4), 535–544. [Link]

-

Dahlin, J. L., et al. (2015). Dose–Response Curves and the Determination of IC50 and EC50 Values. Journal of Medicinal Chemistry, 58(22), 8783–8793. [Link]

-

MIT OpenCourseWare. (2013). Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. Retrieved from [Link]

-

Nishikawa, K., et al. (1997). Determination of the Specific Substrate Sequence Motifs of Protein Kinase C Isozymes. Journal of Biological Chemistry, 272(2), 952–960. [Link]

Sources

- 1. Protein kinase C - Wikipedia [en.wikipedia.org]

- 2. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 4. bellbrooklabs.com [bellbrooklabs.com]

- 5. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. In Vitro Kinase Assays | Revvity [revvity.com]

- 7. ADP-Glo™ Kinase Assay [promega.jp]

- 8. bmglabtech.com [bmglabtech.com]

- 9. promega.com [promega.com]

- 10. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - HK [thermofisher.com]

- 11. bmglabtech.com [bmglabtech.com]

- 12. PKC Substrate Peptide PKC Substrate Peptide primarily used in Kinase Assays. | Sigma-Aldrich [sigmaaldrich.com]

- 13. Selective assay of protein kinase C with a specific peptide substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scbt.com [scbt.com]

- 15. shop.carnabio.com [shop.carnabio.com]

- 16. reactionbiology.com [reactionbiology.com]

- 17. kinaselogistics.com [kinaselogistics.com]

- 18. IC50 - Wikipedia [en.wikipedia.org]

- 19. courses.edx.org [courses.edx.org]

Application Notes and Protocols for Treating Cancer Cells with Ether Lipids

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Synthetic ether lipids represent a compelling class of anti-cancer agents that selectively target tumor cells while often sparing their normal counterparts. Their unique mechanism of action, primarily centered on cell membrane interactions and modulation of critical signaling pathways, has garnered significant interest in oncology research. This comprehensive guide provides an in-depth exploration of the scientific rationale and detailed protocols for treating cancer cells with ether lipids in vitro. We will delve into the molecular mechanisms of action, provide step-by-step experimental procedures for assessing cellular responses, and offer insights into data interpretation. This document is intended to equip researchers with the necessary knowledge and tools to effectively investigate the therapeutic potential of ether lipids in their cancer models.

Introduction: The Therapeutic Rationale for Targeting Cancer Cells with Ether Lipids

Unlike traditional chemotherapeutic agents that primarily target DNA synthesis or mitosis, synthetic ether lipids, such as edelfosine, perifosine, and miltefosine, exert their cytotoxic effects through a multi-pronged attack on cancer cell biology.[1][2] Their amphipathic nature allows them to intercalate into cellular membranes, particularly lipid rafts, which are cholesterol- and sphingolipid-rich microdomains that serve as signaling hubs.[3][4][5] This membrane disruption triggers a cascade of events leading to cancer cell death.

The selectivity of ether lipids for cancer cells is a key advantage.[3] Several factors are thought to contribute to this, including the altered lipid metabolism and membrane composition of tumor cells, which may facilitate higher uptake and accumulation of these synthetic lipids.[1]

The primary mechanisms of action of ether lipids in cancer cells include:

-

Induction of Apoptosis: Ether lipids are potent inducers of programmed cell death (apoptosis) in a wide range of cancer cell lines.[1][6] This is often mediated through the activation of extrinsic and intrinsic apoptotic pathways.

-

Inhibition of Pro-Survival Signaling: A crucial target of many ether lipids is the PI3K/Akt signaling pathway, which is frequently hyperactivated in cancer and promotes cell survival, proliferation, and drug resistance.[7] Perifosine, for instance, is a well-characterized Akt inhibitor.[8]

-

Modulation of Lipid Rafts and Death Receptors: By accumulating in lipid rafts, ether lipids can induce the clustering of death receptors, such as Fas/CD95, leading to the activation of the apoptotic cascade.[3][6]

-

Induction of Endoplasmic Reticulum (ER) Stress: Some ether lipids can trigger ER stress, another pathway that can lead to apoptosis.

This guide will provide detailed protocols to investigate these key mechanistic aspects of ether lipid action in cancer cells.

Getting Started: Essential Preparations

Preparation of Ether Lipid Stock Solutions

The proper preparation and storage of ether lipid stock solutions are critical for reproducible experimental results. Due to their lipid nature, these compounds are generally not soluble in aqueous solutions.

Solvents:

-

Dimethyl Sulfoxide (DMSO): DMSO is a common solvent for dissolving ether lipids. However, it's important to note that high concentrations of DMSO can be toxic to cells.[9][10][11] It is recommended to keep the final concentration of DMSO in the cell culture medium below 0.5% (v/v), and ideally at 0.1% or lower.

-

Ethanol: Ethanol can also be used to dissolve some ether lipids.[9][10][11] Similar to DMSO, the final concentration in the culture medium should be minimized to avoid solvent-induced cytotoxicity.

Protocol for Preparing a 10 mM Edelfosine Stock Solution in DMSO:

-

Materials:

-

Edelfosine powder

-

Anhydrous DMSO

-

Sterile, amber microcentrifuge tubes or vials

-

-

Procedure:

-

Under sterile conditions (e.g., in a laminar flow hood), weigh out the appropriate amount of edelfosine powder. For a 10 mM stock solution, this would be approximately 5.24 mg per 1 mL of DMSO.

-

Add the calculated volume of anhydrous DMSO to the edelfosine powder.

-

Vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath may be necessary for some ether lipids.

-

Aliquot the stock solution into sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage. Protect from light.

-

Note: Always perform a vehicle control in your experiments, where cells are treated with the same final concentration of the solvent (e.g., DMSO or ethanol) used to dissolve the ether lipid.

Core Protocols for Assessing the Effects of Ether Lipids

This section provides detailed, step-by-step protocols for fundamental assays to evaluate the impact of ether lipid treatment on cancer cells.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.[12][13] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[12][13]

Protocol:

-

Cell Seeding:

-

Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow the cells to attach and resume growth.

-

-

Ether Lipid Treatment:

-

Prepare serial dilutions of the ether lipid in complete culture medium from your stock solution.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the desired concentrations of the ether lipid or vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

-

MTT Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS and filter-sterilize it.[14] Store protected from light.

-

After the treatment period, add 10 µL of the MTT stock solution to each well (final concentration of 0.5 mg/mL).[15]

-

Incubate the plate for 2-4 hours at 37°C.[15] During this time, viable cells will convert the MTT into purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[14]

-

Gently pipette up and down to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis:

-

Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells.

-

Plot the percentage of cell viability against the ether lipid concentration to generate a dose-response curve and determine the IC50 value (the concentration that inhibits cell viability by 50%).

Detection of Apoptosis: Annexin V and Propidium Iodide (PI) Staining

The Annexin V/PI assay is a widely used flow cytometry-based method to distinguish between viable, apoptotic, and necrotic cells.[16] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[16] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[17] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells with compromised membrane integrity.[16]

Protocol:

-

Cell Treatment:

-

Seed cells in 6-well plates and treat with the desired concentrations of the ether lipid or vehicle control for the specified time.

-

-

Cell Harvesting:

-

For adherent cells, gently detach the cells using trypsin-EDTA. Collect both the detached and floating cells (which may include apoptotic cells).

-

For suspension cells, collect the cells by centrifugation.

-

Wash the cells once with cold PBS.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (e.g., 50 µg/mL) to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V binding buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining.

-

Data Interpretation:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic or necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

Analysis of Cell Cycle Distribution

Ether lipids can induce cell cycle arrest in addition to apoptosis. Cell cycle analysis using propidium iodide (PI) staining and flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[18]

Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells as described for the apoptosis assay.

-

Harvest and wash the cells with PBS.

-

-

Cell Fixation:

-

Resuspend the cell pellet (1-5 x 10⁶ cells) in 500 µL of cold PBS.

-

While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

-

Incubate the cells on ice or at 4°C for at least 30 minutes. Cells can be stored at -20°C in 70% ethanol for several weeks.[19]

-

-

Staining:

-

Centrifuge the fixed cells and wash twice with PBS.

-

Resuspend the cell pellet in 500 µL of PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[19][20] The RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[18]

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer.

-

Data Analysis:

-

The DNA content will be proportional to the PI fluorescence intensity.

-

A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

-

Quantify the percentage of cells in each phase using cell cycle analysis software.

Measurement of Caspase-3 Activity

Caspase-3 is a key executioner caspase in the apoptotic pathway. Its activation is a hallmark of apoptosis. Caspase-3 activity can be measured using a colorimetric or fluorometric assay.

Protocol (Colorimetric Assay):

-

Cell Lysate Preparation:

-

Treat cells with the ether lipid as desired.

-

Harvest the cells and wash with cold PBS.

-

Lyse the cells in a chilled lysis buffer provided with a commercial caspase-3 assay kit.[21]

-

Incubate the lysate on ice for 10-15 minutes.[22]

-

Centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes at 4°C to pellet the cell debris.[22]

-

Collect the supernatant (cytosolic extract) for the assay.

-

-

Caspase-3 Assay:

-

Absorbance Measurement:

-

Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the cleavage of the substrate by active caspase-3.

-

Data Analysis:

-

Calculate the fold-increase in caspase-3 activity in treated cells compared to the untreated control.

Investigating Molecular Mechanisms

Western Blot Analysis of Akt Phosphorylation

To confirm that an ether lipid is inhibiting the Akt signaling pathway, you can perform a Western blot to assess the phosphorylation status of Akt at key residues like Serine 473 and Threonine 308.

Protocol:

-

Cell Treatment and Lysis:

-

Treat cells with the ether lipid for the desired time.

-

Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phosphorylated Akt (e.g., anti-phospho-Akt Ser473) overnight at 4°C.[8][24]

-

Wash the membrane with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

-

Stripping and Re-probing:

-

To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total Akt.[24]

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated Akt to total Akt to determine the effect of the ether lipid on Akt activation.

Isolation of Lipid Rafts

Since ether lipids often accumulate in lipid rafts, isolating these membrane microdomains can be crucial for mechanistic studies.

Protocol:

-

Cell Treatment and Lysis:

-

Treat a large number of cells (e.g., 6-8 x 10⁷) with the ether lipid.[25]

-

Lyse the cells in a cold, detergent-free buffer or a buffer containing a mild non-ionic detergent (e.g., 1% Triton X-100) on ice.

-

-

Sucrose Gradient Ultracentrifugation:

-

Homogenize the cell lysate.

-

Mix the lysate with a concentrated sucrose solution to a final concentration of approximately 40%.

-

Create a discontinuous sucrose gradient in an ultracentrifuge tube by carefully layering decreasing concentrations of sucrose solutions (e.g., 30% and 5%) on top of the lysate-sucrose mixture.

-

Centrifuge at high speed (e.g., 200,000 x g) for 18-24 hours at 4°C.

-

-

Fraction Collection:

-

Carefully collect fractions from the top of the gradient. Lipid rafts, being less dense, will float to the interface between the lower sucrose concentrations.[25]

-

-

Analysis of Fractions:

-

Analyze the collected fractions by Western blotting for the presence of lipid raft marker proteins (e.g., flotillin or caveolin) and for the protein of interest to determine its localization within the lipid rafts.

-

Data Presentation and Visualization

Quantitative Data Summary

| Assay | Parameter Measured | Typical Units | Example Result |

| MTT Assay | Cell Viability | % of Control | IC50 = 10 µM |

| Annexin V/PI Assay | Apoptotic Cells | % of Total Cells | 45% Annexin V-positive cells |

| Cell Cycle Analysis | Cell Distribution | % of Cells in Phase | 60% of cells in G0/G1 phase |

| Caspase-3 Assay | Enzyme Activity | Fold Increase vs. Control | 5-fold increase in activity |

| Western Blot | Protein Expression | Relative Densitometry Units | 70% decrease in p-Akt/Total Akt ratio |

Diagrams

Experimental Workflow for Assessing Ether Lipid Efficacy

Caption: A typical workflow for investigating the anti-cancer effects of ether lipids in vitro.

Signaling Pathway of Ether Lipid-Induced Apoptosis

Caption: Simplified signaling pathways affected by ether lipids leading to apoptosis.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of ether lipids as potential anti-cancer agents. By systematically assessing their effects on cell viability, apoptosis, cell cycle progression, and key signaling pathways, researchers can gain valuable insights into their mechanisms of action and identify promising candidates for further development. Future research in this area may focus on the development of novel ether lipid analogues with improved efficacy and reduced toxicity, the exploration of combination therapies with other anti-cancer drugs, and the use of advanced techniques such as lipidomics to further unravel the intricate interplay between ether lipids and cancer cell metabolism.

References

-

In Vitro Study of Cytotoxic Mechanisms of Alkylphospholipids and Alkyltriazoles in Acute Lymphoblastic Leukemia Models. (2021). Molecules, 26(24), 7583. [Link]

-

Perrett, S., Golding, M., & Williams, W. P. (2021). Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. International journal of molecular sciences, 22(12), 6549. [Link]

-

protocols.io. (2023, October 20). Cell Viability Assay (MTT Assay) Protocol. Retrieved from [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

-

Mollinedo, F., et al. (2010). In Vitro and In vivo Selective Antitumor Activity of Edelfosine against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts. Clinical Cancer Research, 16(7), 2046-2054. [Link]

-

JoVE (Journal of Visualized Experiments). (2022, June 10). Modified Annexin V/Propidium Iodide Apoptosis Assay: Assessment Of Cell Death l Protocol Preview. Retrieved from [Link]

-

Mollinedo, F., et al. (2010). In vitro and In vivo Selective Antitumor Activity of Edelfosine Against Mantle Cell Lymphoma and Chronic Lymphocytic Leukemia Involving Lipid Rafts. PubMed. Retrieved from [Link]

-

Ausili, A., et al. (2007). Combination of the anti-tumour cell ether lipid edelfosine with sterols abolishes haemolytic side effects of the drug. The international journal of biochemistry & cell biology, 39(12), 2293–2303. [Link]

-

Lasa-Saracíbar, B., et al. (2012). Edelfosine lipid nanosystems overcome drug resistance in leukemic cell lines. International Journal of Nanomedicine, 7, 2699–2709. [Link]

-

Estella-Hermoso de Mendoza, A., et al. (2011). In vitro and in vivo efficacy of edelfosine-loaded lipid nanoparticles against glioma. Journal of controlled release : official journal of the Controlled Release Society, 156(3), 411–418. [Link]

-

National Centre for Biological Sciences. (n.d.). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

-

ResearchGate. (n.d.). Protocol overview and flow diagram for the isolation of lipid rafts.... Retrieved from [Link]

-

The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells. (2014). PLoS ONE, 9(8), e104344. [Link]

-

Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment. (2009). Journal of cellular biochemistry, 108(4), 986–995. [Link]

-

Considerations regarding use of solvents in in vitro cell based assays. (2016). Biological & pharmaceutical bulletin, 39(2), 279–283. [Link]

-

Mollinedo, F., & Gajate, C. (2021). Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine. International journal of molecular sciences, 22(10), 5346. [Link]

-

National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Caspase 3/7 Activity Assay Kit. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

-

protocols.io. (2025, April 1). Caspase 3/7 Activity. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Edelfosine and Miltefosine Effects on Lipid Raft Properties: Membrane Biophysics in CellDdeath by Anti-Tumor Lipids. Retrieved from [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3828-3834. [Link]

-

Basic Methods for Preparation of Liposomes and Studying Their Interactions with Different Compounds, with the Emphasis on Polyphenols. (2021). Semantic Scholar. Retrieved from [Link]

-

Induction of Apoptosis in Human Pancreatic Cancer Stem Cells by the Endoplasmic Reticulum-Targeted Alkylphospholipid Analog Edelfosine and Potentiation by Autophagy Inhibition. (2019). Cancers, 11(12), 1898. [Link]

-

Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. (2023). Molecules, 28(23), 7808. [Link]

-

ResearchGate. (2017, October 2). Cholesterol stock solution for cell culture. Retrieved from [Link]

-

Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). Flow Cytometry Core Facility. Retrieved from [Link]

-

Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). Flow Cytometry Core Facility. Retrieved from [Link]

-

ResearchGate. (n.d.). Caspase-3 activity, determined by using the Caspase colorimetric assay Kit (SIGMA RBI St. Louis, USA), in M14 cells untreated and treated with sphaerophorin (depside) and pannarin (depsidone) at different concentrations (12.5. Retrieved from [Link]

-

AKT phosphorylation as a predictive biomarker for PI3K/mTOR dual inhibition-induced proteolytic cleavage of mTOR companion proteins in small cell lung cancer. (2022). Journal of biomedical science, 29(1), 59. [Link]

-

Assaying cell cycle status using flow cytometry. (2014). Current protocols in molecular biology, 107, 7.7.1–7.7.12. [Link]

-

Synthesis of ether lipids: natural compounds and analogues. (2018). Beilstein journal of organic chemistry, 14, 1489–1523. [Link]

-

Disrupting membrane raft domains by alkylphospholipids. (2013). Cell & tissue research, 351(2), 289–301. [Link]

-

Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. (2020). Biomedical Research and Therapy, 7(7), 3828-3834. [Link]

-

ResearchGate. (n.d.). Western blot analysis for Akt a phosphorylation; p **** < 0.0001 vs.... Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. In vitro and In vivo selective antitumor activity of Edelfosine against mantle cell lymphoma and chronic lymphocytic leukemia involving lipid rafts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Mitochondrial Targeting Involving Cholesterol-Rich Lipid Rafts in the Mechanism of Action of the Antitumor Ether Lipid and Alkylphospholipid Analog Edelfosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. files01.core.ac.uk [files01.core.ac.uk]

- 7. ctcusp.org [ctcusp.org]

- 8. ccrod.cancer.gov [ccrod.cancer.gov]

- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]

- 10. mdpi.com [mdpi.com]

- 11. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 12. broadpharm.com [broadpharm.com]

- 13. MTT assay protocol | Abcam [abcam.com]

- 14. The Ether Lipid Precursor Hexadecylglycerol Stimulates the Release and Changes the Composition of Exosomes Derived from PC-3 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ucl.ac.uk [ucl.ac.uk]

- 18. Flow cytometry with PI staining | Abcam [abcam.com]

- 19. vet.cornell.edu [vet.cornell.edu]

- 20. ucl.ac.uk [ucl.ac.uk]

- 21. media.cellsignal.com [media.cellsignal.com]

- 22. mpbio.com [mpbio.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

Application Notes and Protocols for rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: A Synthetic Phospholipid with Anti-Neoplastic Potential

rac-3-Octadecanamido-2-ethoxypropan-1-ol Phosphocholine is a synthetic ether lipid analog belonging to the class of alkylphosphocholines. These compounds are of significant interest in cancer research due to their selective cytotoxic effects on tumor cells while often sparing their normal counterparts.[1][2] Unlike conventional chemotherapeutic agents that primarily target DNA synthesis, this class of molecules integrates into cellular membranes, disrupting critical signaling pathways that govern cell survival, proliferation, and apoptosis.[3][4] The primary mechanism of action for this compound and its analogs is the inhibition of Protein Kinase C (PKC), a key enzyme family involved in a multitude of cellular processes, including cell growth and differentiation.[5] Furthermore, these synthetic lipids have been shown to modulate other critical signaling cascades, most notably the PI3K/Akt and MAPK/ERK pathways, which are frequently dysregulated in cancer.

This document provides a comprehensive guide for the use of this compound in a cell culture setting. It is designed to equip researchers with the foundational knowledge and practical protocols to effectively investigate its anti-neoplastic properties.

Physicochemical Properties and Handling

A clear understanding of the compound's properties is crucial for accurate and reproducible experimental outcomes.

| Property | Value | Source |

| Molecular Formula | C₂₈H₅₉N₂O₆P | [5] |

| Molecular Weight | 550.75 g/mol | [5] |

| Appearance | White to off-white solid | N/A |

| Storage | Store at -20°C for long-term stability. Short-term storage at room temperature is permissible. | N/A |

Preparation of Stock Solutions

The ethoxypropan-1-ol moiety in this compound enhances its solubility in organic solvents. For cell culture applications, a sterile, concentrated stock solution should be prepared to minimize the final solvent concentration in the culture medium.

Recommended Solvents:

-

Dimethyl sulfoxide (DMSO): Highly recommended for creating high-concentration stock solutions (e.g., 10-50 mM). Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

-

Ethanol: Can also be used to prepare stock solutions. Similar to DMSO, the final concentration in the culture medium should be kept to a minimum, typically below 0.5% (v/v).

-

Sterile Water or PBS: While less soluble in aqueous solutions, for lower concentration working solutions, sterile water or phosphate-buffered saline (PBS) can be used. Sonication may be required to aid dissolution.

Protocol for Preparing a 10 mM Stock Solution in DMSO:

-

Aseptically weigh out 5.51 mg of this compound.

-

In a sterile microcentrifuge tube, dissolve the compound in 1 mL of sterile, cell culture-grade DMSO.

-

Gently vortex or pipette up and down to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C.

Mechanism of Action: A Multi-faceted Approach to Inducing Tumor Cell Death

The anti-cancer activity of this compound is not attributed to a single event but rather a cascade of interconnected cellular responses initiated by its integration into the cell membrane.

Primary Target: Protein Kinase C (PKC) Inhibition

PKC is a family of serine/threonine kinases that play a pivotal role in signal transduction, controlling processes like cell proliferation, differentiation, and survival.[6] In many cancers, PKC isozymes are overexpressed and contribute to the malignant phenotype.[7] this compound acts as an inhibitor of PKC, thereby disrupting these pro-survival signals.

Downstream Signaling Cascades

The inhibition of PKC and the perturbation of the plasma membrane by this synthetic lipid lead to the modulation of several key signaling pathways:

-

PI3K/Akt Pathway Inhibition: The PI3K/Akt pathway is a critical pro-survival pathway that is constitutively active in a wide range of cancers. Structurally similar compounds like perifosine have been shown to be potent inhibitors of Akt.[8] By inhibiting this pathway, this compound can decrease the expression of anti-apoptotic proteins and halt cell cycle progression.

-

MAPK/ERK Pathway Modulation: The MAPK/ERK pathway is another crucial signaling cascade involved in cell proliferation and survival. Analogs like edelfosine have been demonstrated to inhibit this pathway, further contributing to the anti-proliferative effects.[3]

-

Induction of Apoptosis: The culmination of these signaling disruptions is the induction of programmed cell death, or apoptosis. This occurs through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. The compound's integration into lipid rafts can lead to the clustering of death receptors like Fas/CD95, initiating the apoptotic cascade.[9][10]

Caption: Workflow for a cell viability assay.

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the induction of apoptosis.

Materials:

-

Selected cell line

-

6-well cell culture plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.

-

Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Analysis: Add 400 µL of binding buffer and analyze the cells by flow cytometry within one hour.

Protocol 3: Western Blot Analysis of Key Signaling Proteins

This protocol allows for the investigation of the compound's effect on specific signaling pathways.

Materials:

-

Selected cell line

-

6-well cell culture plates

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-Akt, anti-Akt, anti-phospho-ERK, anti-ERK, anti-PKCα, anti-cleaved PARP, anti-Bcl-2)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment and Lysis: Treat cells as described for the apoptosis assay. After treatment, wash the cells with cold PBS and lyse them on ice with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting: Block the membrane and then incubate with the desired primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Trustworthiness and Self-Validation

To ensure the reliability of your findings, incorporate the following validation steps into your experimental design:

-

Positive and Negative Controls: Always include appropriate positive (e.g., a known PKC inhibitor or apoptosis inducer) and negative (vehicle) controls.

-

Dose-Response and Time-Course Studies: Establish a clear relationship between the compound's concentration and the observed effect over different time points.

-

Orthogonal Assays: Confirm key findings using multiple, independent assays. For example, if you observe a decrease in cell viability, confirm apoptosis using both Annexin V staining and Western blotting for cleaved PARP.

-

Reproducibility: Repeat key experiments at least three independent times to ensure the consistency of your results.

Conclusion and Future Directions

This compound represents a promising anti-cancer agent with a distinct mechanism of action. The protocols and information provided in this guide offer a solid framework for initiating in vitro investigations into its therapeutic potential. Future studies could explore its efficacy in 3D cell culture models, its synergistic effects with other chemotherapeutic agents, and its in vivo anti-tumor activity in animal models. A thorough understanding of its molecular interactions and cellular effects will be instrumental in advancing its potential clinical applications.

References

-

Moasser, M. M., & Krop, I. E. (2002). Miltefosine-Induced Apoptotic Cell Death on Leishmania major and L. tropica Strains. Antimicrobial Agents and Chemotherapy, 46(10), 3258–3261. [Link]

-

Chen, J., & Cantley, L. C. (2025). From biosynthesis to function: the roles of ether lipids in cancer development and treatment. Journal of Hematology & Oncology, 18(1), 1-18. [Link]

-

Mollinedo, F., & Gajate, C. (2003). Biological activities, mechanisms of action and biomedical prospect of the antitumor ether phospholipid ET-18-OCH(3) (edelfosine), a proapoptotic agent in tumor cells. Current Medicinal Chemistry, 10(23), 2563-2575. [Link]

-

Zeisig, R., Arndt, D., & Brachwitz, H. (1994). Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells. Anticancer Research, 14(5A), 1785-1789. [Link]

-

Griner, E. M., & Kazanietz, M. G. (2010). Protein Kinase C in Cancer Signaling and Therapy. Anticancer Research, 30(11), 4717-4722. [Link]

-

Richardson, P. G., et al. (2007). Perifosine, an oral, anti-cancer agent and inhibitor of the Akt pathway: mechanistic actions, pharmacodynamics, pharmacokinetics, and clinical activity. Annals of Oncology, 18(11), 1781-1788. [Link]

-

Chen, J., & Cantley, L. C. (2025). From biosynthesis to function: the roles of ether lipids in cancer development and treatment. ResearchGate. [Link]

-

World Health Organization. (2010). Guidelines on use of miltefosine. [Link]

-

Wikipedia. Edelfosine. [Link]

-

Zeisig, R., Arndt, D., & Brachwitz, H. (1994). Cytotoxic effects of alkylphosphocholines or alkylphosphocholine-liposomes and macrophages on tumor cells. ResearchGate. [Link]

-

Newton, A. C. (2018). An Update on Protein Kinases as Therapeutic Targets—Part I: Protein Kinase C Activation and Its Role in Cancer and Cardiovascular Diseases. Molecules, 23(1), 123. [Link]

-